molecular formula C25H31NO6 B12410745 Deflazacort-D5

Deflazacort-D5

Cat. No.: B12410745
M. Wt: 446.5 g/mol
InChI Key: FBHSPRKOSMHSIF-NNXZVGBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Deflazacort undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include methanol, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions include various metabolites that are studied for their pharmacological effects .

Scientific Research Applications

Deflazacort-D5 has a wide range of scientific research applications:

    Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.

    Biology: Employed in metabolic studies to understand the biotransformation of drugs.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs in the body.

    Industry: Applied in the development of new formulations and drug delivery systems.

Properties

Molecular Formula

C25H31NO6

Molecular Weight

446.5 g/mol

IUPAC Name

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2

InChI Key

FBHSPRKOSMHSIF-NNXZVGBDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.